molecular formula C6H9N3O B1463320 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one CAS No. 1221791-84-9

8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Cat. No. B1463320
M. Wt: 139.16 g/mol
InChI Key: XYLDQKUMKZCVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one, also known as 8-Amino-6,7-diazaspiro[3.4]octan-5-one, is an organic compound with a molecular formula of C7H10N2O. It is a cyclic amine that is commonly used in chemical synthesis and research due to its unique chemical structure, which enables it to form a variety of derivatives. 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one has a variety of applications, including as an intermediate for the synthesis of pharmaceuticals, as an inhibitor of enzymes, and as a potential therapeutic agent.

Scientific Research Applications

Summary of the Application

A series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized and their pharmacological activity was determined with the objective to better understand their structure–activity relationship for anticonvulsant activity .

Methods of Application or Experimental Procedures

The compounds were evaluated for their possible anticonvulsant activity by maximal electroshock seizure (MES) test and their neurotoxic effects were determined by rotarod test .

Results or Outcomes

Majority of the compounds were active in MES tests. Compounds 24, 27, and 34 showed a significant and protective effect on seizure, when compared with standard drug phenytoin . The compounds having amide bond showed moderate protective effect on MES induced seizures compared to sulfonamide .

properties

IUPAC Name

5-amino-6,7-diazaspiro[3.4]oct-5-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-4-6(2-1-3-6)5(10)9-8-4/h1-3H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLDQKUMKZCVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
Reactant of Route 2
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
Reactant of Route 3
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
Reactant of Route 4
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
Reactant of Route 5
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one
Reactant of Route 6
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one

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